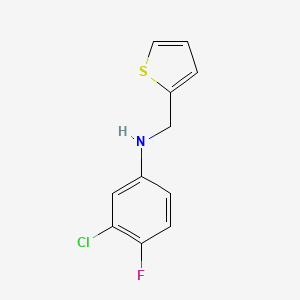

3-chloro-4-fluoro-N-(thiophen-2-ylmethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-fluoro-N-(thiophen-2-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFNS/c12-10-6-8(3-4-11(10)13)14-7-9-2-1-5-15-9/h1-6,14H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGFKJQWAKAQAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501226329 | |

| Record name | N-(3-Chloro-4-fluorophenyl)-2-thiophenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501226329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869949-39-3 | |

| Record name | N-(3-Chloro-4-fluorophenyl)-2-thiophenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869949-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Chloro-4-fluorophenyl)-2-thiophenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501226329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of 3 Chloro 4 Fluoro N Thiophen 2 Ylmethyl Aniline Within Contemporary Chemical Research

Research Significance of N-Substituted Aniline (B41778) Scaffolds in Organic Synthesis and Design

N-substituted aniline scaffolds are fundamental building blocks in organic chemistry. Their preparation is a mature field, with methods including transition metal-catalyzed C–N cross-coupling reactions, reduction of nitroarenes, and SNAr reactions. beilstein-journals.org These scaffolds are prevalent in a vast array of functional molecules, including pharmaceuticals, dyes, and polymers. The nitrogen atom provides a convenient handle for introducing a wide variety of substituents, allowing for the fine-tuning of the molecule's steric and electronic properties. The development of efficient, metal-free, and scalable methods for synthesizing N-substituted anilines continues to be an active area of research, highlighting their importance. acs.org Their utility as precursors for more complex heterocyclic systems, such as quinolines, further underscores their significance in synthetic chemistry. nih.gov

Importance of Halogenation and Heterocyclic Substitution in Modulating Molecular Interactions and Properties

The introduction of halogen atoms and heterocyclic rings onto a molecular scaffold is a powerful strategy for modulating its physicochemical and biological properties.

Halogenation: The substitution of hydrogen atoms with halogens like chlorine and fluorine can have profound effects. Halogenation is a common tactic in medicinal chemistry to enhance the potency and pharmacokinetic profiles of drug candidates. researchgate.net For instance, fluorine substitution can improve metabolic stability by blocking sites prone to oxidation. nih.gov Halogens increase lipophilicity, which can enhance a molecule's ability to permeate biological membranes. mdpi.com Furthermore, halogen atoms can participate in specific, non-covalent interactions known as halogen bonds. nih.govacs.org A halogen bond is a highly directional interaction between a covalently bonded halogen atom and a Lewis base, which can be crucial for optimizing ligand-receptor binding affinity in drug design. nih.govacs.org Approximately one-third of drugs in clinical trials are halogenated, underscoring the importance of this modification. nih.gov

Heterocyclic Substitution: Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in nature and synthetic chemistry. Over 85% of all biologically active chemical compounds contain a heterocycle. Sulfur-containing heterocycles like thiophene (B33073) are of particular interest. The incorporation of a heterocyclic moiety can introduce polar interactions, alter solubility, and provide specific vectors for binding to biological targets. Substituents on the heterocyclic ring itself can further modify its electronic properties and how it interacts with its environment. researchgate.netrsc.orgrsc.org

The combination of a di-halogenated (chloro and fluoro) aniline ring with an N-thienylmethyl group in 3-chloro-4-fluoro-N-(thiophen-2-ylmethyl)aniline creates a molecule with a unique blend of lipophilicity, metabolic stability, and potential for specific intermolecular interactions, making it a valuable scaffold for further chemical exploration.

Current Research Paradigms for Thiophene-Containing Aniline Derivatives

Thiophene-containing aniline derivatives are being actively investigated for a range of applications, particularly in materials science and medicinal chemistry. In the realm of materials, copolymers of thiophene and aniline have been studied for their conductive properties, with potential applications in organic electronics and electrochromic devices. researchgate.netmdpi.comjept.de The synthesis of these materials can be achieved through both chemical and electrochemical polymerization methods. researchgate.netjept.de The properties of the resulting polymers, such as solubility and conductivity, can be tuned by modifying the monomer structure. researchgate.net

In medicinal chemistry, the thiophene ring is a well-established pharmacophore found in numerous approved drugs. Thiophene derivatives have demonstrated a wide spectrum of biological activities, including anticancer and antifungal properties. techscience.commdpi.com Research often focuses on synthesizing libraries of thiophene-aniline derivatives and screening them for specific biological activities. The synthetic strategy often involves coupling pre-functionalized aniline and thiophene precursors, for example, through Suzuki-Miyaura cross-coupling reactions. researchgate.net

Strategic Placement of this compound within Chemical Space and Research Objectives

The specific compound this compound is strategically positioned as a versatile chemical intermediate. The synthesis would likely involve the reaction of 3-chloro-4-fluoroaniline (B193440) with 2-(chloromethyl)thiophene (B1266113) or by reductive amination of 3-chloro-4-fluoroaniline with thiophene-2-carboxaldehyde. The precursor, 3-chloro-4-fluoroaniline, is a known intermediate in the synthesis of pharmaceuticals. ottokemi.comgoogle.com

Table 1: Physicochemical Properties of the Precursor 3-chloro-4-fluoroaniline

| Property | Value |

|---|---|

| CAS Number | 367-21-5 |

| Molecular Formula | C₆H₅ClFN chemicalbook.com |

| Molecular Weight | 145.56 g/mol |

| Melting Point | 42-44 °C |

| Boiling Point | 227-228 °C |

| Appearance | White to light brown crystalline solid ottokemi.com |

The research objectives for a molecule like this compound would likely focus on its use as a scaffold to generate more complex molecules. The distinct functionalities present—the halogenated aromatic ring, the secondary amine linker, and the thiophene ring—offer multiple points for further chemical modification.

Table 2: Influence of Structural Components on Molecular Properties

| Structural Component | Potential Influence | Research Objective |

|---|---|---|

| 3-Chloro, 4-Fluoro Aniline | Modulates lipophilicity, metabolic stability, pKa; enables halogen bonding. nih.govnih.gov | Optimization of pharmacokinetic properties (ADME); enhancement of binding affinity to biological targets. |

| N-(thiophen-2-ylmethyl) group | Introduces a key heterocyclic pharmacophore; provides sites for further functionalization. techscience.com | Exploration of biological activity (e.g., anticancer, antifungal); synthesis of novel heterocyclic systems. |

| Secondary Amine Linker | Provides flexibility; acts as a hydrogen bond donor/acceptor. | Fine-tuning molecular conformation; establishing key interactions within a receptor binding pocket. |

In essence, this compound is not an end in itself but a means to an end. It represents a carefully designed starting point for creating new chemical entities with tailored properties for evaluation in drug discovery programs or for the development of novel functional materials.

Synthetic Methodologies for 3 Chloro 4 Fluoro N Thiophen 2 Ylmethyl Aniline

Rational Design of Synthetic Pathways for the Compound

A well-designed synthetic plan is crucial for the efficient production of 3-chloro-4-fluoro-N-(thiophen-2-ylmethyl)aniline. This involves a logical deconstruction of the molecule to identify key starting materials and a strategic evaluation of how to assemble them.

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For this compound, the most logical disconnection is at the C-N bond between the aniline (B41778) nitrogen and the benzylic carbon of the thiophene (B33073) moiety.

This disconnection suggests that the primary synthetic route involves coupling 3-chloro-4-fluoroaniline (B193440) with a thiophen-2-ylmethyl unit. This leads to two key synthons: the 3-chloro-4-fluoroaniline nucleophile and a thiophen-2-ylmethyl electrophile or its synthetic equivalent. The corresponding readily available starting materials would be 3-chloro-4-fluoroaniline and either thiophen-2-ylmethyl halide (for direct alkylation) or thiophene-2-carbaldehyde (B41791) (for reductive amination).

In planning a multi-step synthesis, chemists often choose between a linear and a convergent approach. differencebetween.com

| Strategy | Description | Hypothetical Steps & Yields | Overall Yield |

|---|---|---|---|

| Linear Synthesis | A → B → C → D → Target | Step 1 (80%), Step 2 (80%), Step 3 (80%), Step 4 (80%) | 0.8 x 0.8 x 0.8 x 0.8 = 41% |

| Convergent Synthesis | (A → B) + (C → D) → Target | Fragment 1 (90%), Fragment 2 (90%), Coupling Step (80%) | 0.9 x 0.9 x 0.8 = 65% |

Detailed Investigation of N-Alkylation Reactions for the Compound

The formation of the N-(thiophen-2-ylmethyl) bond is the pivotal step in synthesizing the target molecule. Several N-alkylation methodologies can be employed, each starting from the common precursor, 3-chloro-4-fluoroaniline.

Direct N-alkylation is a straightforward approach involving the reaction of the nucleophilic amine (3-chloro-4-fluoroaniline) with an electrophilic partner, typically thiophen-2-ylmethyl chloride or thiophen-2-ylmethyl bromide. This reaction is a classic nucleophilic substitution (SN2) process.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct formed during the reaction, thereby driving the equilibrium towards the product. The choice of base and solvent is critical to ensure good yields and minimize side reactions, such as over-alkylation.

| Parameter | Common Reagents/Conditions | Rationale |

|---|---|---|

| Electrophile | Thiophen-2-ylmethyl chloride, Thiophen-2-ylmethyl bromide | Good leaving groups (Cl, Br) facilitate the substitution reaction. |

| Base | K₂CO₃, Cs₂CO₃, NaH, Triethylamine (Et₃N) | Inorganic bases are common for their effectiveness and ease of removal. Organic bases can also be used. |

| Solvent | Acetonitrile (B52724) (CH₃CN), Dimethylformamide (DMF), Tetrahydrofuran (THF) | Polar aprotic solvents are preferred as they can solvate the cation of the base while not interfering with the nucleophile. |

| Temperature | Room temperature to reflux (e.g., 25°C to 80°C) | Heating is often required to increase the reaction rate, but must be controlled to prevent side reactions. |

Reductive amination is a highly efficient and widely used one-pot method for forming C-N bonds. thermofishersci.in This process involves the reaction of an amine (3-chloro-4-fluoroaniline) with a carbonyl compound (thiophene-2-carbaldehyde). The initial reaction forms an intermediate imine or iminium ion, which is then reduced in situ by a selective reducing agent to yield the final secondary amine.

This method avoids the need to handle potentially unstable alkyl halides and is often the preferred route for synthesizing secondary amines. thermofishersci.in The key to a successful reductive amination is the choice of a reducing agent that is mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate imine.

| Reducing Agent | Abbreviation | Typical Solvent | Key Features |

|---|---|---|---|

| Sodium triacetoxyborohydride | NaBH(OAc)₃ | Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective for imines over aldehydes/ketones. Tolerates acidic conditions. |

| Sodium cyanoborohydride | NaBH₃CN | Methanol (MeOH), Ethanol (EtOH) | Effective at slightly acidic pH (pH 4-6), which favors iminium ion formation. Caution due to toxicity of cyanide. |

| Hydrogen gas with catalyst | H₂/Pd-C | Methanol (MeOH), Ethanol (EtOH), Ethyl acetate (B1210297) (EtOAc) | A "green" option that produces only water as a byproduct. Requires specialized hydrogenation equipment. |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction couples an amine with an aryl or vinyl halide/triflate. While it is most famous for aryl amination (forming N-aryl bonds), modifications and specific catalyst systems can also be applied to N-alkylation reactions, particularly with benzylic-type halides like thiophen-2-ylmethyl chloride.

This methodology is renowned for its broad substrate scope and functional group tolerance. wikipedia.org The reaction requires a palladium source, a phosphine (B1218219) ligand, and a base. The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination. libretexts.org

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | The source of the active Pd(0) catalyst. |

| Phosphine Ligand | BINAP, XPhos, RuPhos, BrettPhos | Stabilizes the catalyst and facilitates the reductive elimination step. Ligand choice is critical for reaction efficiency. rug.nl |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Promotes the deprotonation of the amine to form the active nucleophile. nih.gov |

| Solvent | Toluene, Dioxane, THF | Non-polar aprotic solvents are typically used. nih.gov |

Optimization of Reaction Conditions and Process Parameters for this compound Synthesis

The efficiency and yield of the synthesis are highly dependent on the careful optimization of several process parameters. These include the choice of solvent, the catalytic system employed, and physical conditions such as temperature, pressure, and reactant concentrations.

The solvent plays a critical role in organic synthesis, influencing reactant solubility, reaction rates, and sometimes the reaction pathway itself. For the N-alkylation of anilines, the choice of solvent can significantly impact the reaction kinetics. Solvents can range from polar aprotic (e.g., DMF, DMSO), to non-polar (e.g., Toluene, Xylene), to greener, bio-based options like dialkyl carbonates. mdpi.comresearchgate.net

The reaction kinetics are often dictated by the mechanism. For instance, in a transition-metal-catalyzed N-alkylation of 3-chloro-4-fluoroaniline with thiophen-2-ylmethanol, the rate-determining step could be the initial dehydrogenation of the alcohol. In nucleophilic substitution reactions, polar aprotic solvents are often preferred as they can stabilize charged intermediates, thereby accelerating the reaction. The use of solvent-free conditions, where possible, represents a greener and more sustainable approach by reducing waste and simplifying product isolation. rsc.orgmdpi.com

Table 1: Hypothetical Influence of Solvent on the Yield of this compound via Catalytic N-Alkylation

| Solvent | Dielectric Constant (ε) | Typical Reaction Temperature (°C) | Postulated Yield (%) | Rationale |

| Toluene | 2.4 | 110 | 85 | Good for azeotropic removal of water by-product. |

| Dioxane | 2.2 | 100 | 88 | Effective solvent for many N-alkylation reactions. |

| Diethyl Carbonate | 2.8 | 120 | 92 | Green, bio-based solvent, high boiling point allows for higher reaction temperatures. researchgate.net |

| DMSO | 47 | 120 | 75 | High polarity may lead to side reactions or catalyst deactivation. |

| Solvent-Free | N/A | 130 | 90 | Environmentally friendly, requires thermally stable reactants and catalyst. mdpi.com |

Catalysis is central to modern synthetic chemistry, offering pathways with higher efficiency and selectivity. For the N-alkylation of amines with alcohols, a "borrowing hydrogen" or "hydrogen autotransfer" strategy is common. This process involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes condensation with the amine, followed by hydrogenation of the resulting imine. lookchem.com

Transition-metal complexes based on ruthenium, iridium, iron, and cobalt have proven to be highly effective for these transformations. nih.govrsc.orgresearchgate.net The catalyst's activity and selectivity are heavily influenced by the ligand system. N-heterocyclic carbenes (NHCs) and pincer ligands (e.g., PNHP) are frequently employed due to their ability to form stable, yet reactive, metal complexes. lookchem.comnih.gov The design of the catalyst can be tailored to optimize electronic and steric properties, enhancing its performance for specific substrates like the sterically hindered and electronically modified 3-chloro-4-fluoroaniline.

Table 2: Comparison of Potential Catalytic Systems for N-Alkylation of 3-chloro-4-fluoroaniline with Thiophen-2-ylmethanol

| Catalyst System | Ligand Type | Catalyst Loading (mol%) | Typical Yield (%) | Advantages | Disadvantages |

| [Ru(p-cymene)Cl₂]₂/dppf | Phosphine | 1-2 | 80-90 | Commercially available, good functional group tolerance. | Requires phosphine ligands which can be air-sensitive. |

| [Ir(Cp*)Cl₂]₂/NHC | N-Heterocyclic Carbene | 0.5-1.5 | 90-98 | High activity and turnover numbers. nih.gov | Iridium is a precious and expensive metal. |

| Fe(ClO₄)₃/SiO₂ | None (Heterogeneous) | 5-10 | 70-85 | Inexpensive, non-precious metal, potentially recyclable. researchgate.net | May require higher catalyst loading and temperatures. |

| Co-MOF | Bipyridyl (Heterogeneous) | 2-5 | 85-95 | Recyclable, sustainable base metal catalyst. rsc.org | Synthesis of the MOF catalyst can be complex. |

The physical parameters of a reaction are critical levers for optimizing efficiency.

Pressure: While many N-alkylation reactions are conducted at atmospheric pressure, pressure can be a significant parameter in certain cases. For example, if the synthesis of the 3-chloro-4-fluoroaniline precursor is achieved via catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene, hydrogen pressure is a key variable, with pressures of 0.1-5 MPa being typical. google.com

Concentration: Reactant concentration affects the reaction kinetics, following the principles of the rate law. Higher concentrations can lead to faster reaction times but may also increase the likelihood of bimolecular side reactions or cause solubility issues. The optimal concentration is typically determined empirically to balance reaction speed with selectivity and process feasibility.

Table 3: General Effects of Process Parameters on Reaction Efficiency

| Parameter | Effect of Increase | Potential Drawbacks |

| Temperature | Increased reaction rate. | Decomposition, side-product formation. |

| Pressure (for hydrogenation) | Increased rate of reduction. | Requires specialized high-pressure equipment. |

| Reactant Concentration | Increased reaction rate. | Increased side reactions, solubility issues. |

| Catalyst Concentration | Increased reaction rate. | Increased cost, potential for more side reactions. |

Exploration of Chemo-, Regio-, and Stereoselectivity in the Synthesis of the Compound

Selectivity is a cornerstone of efficient organic synthesis, aiming to form the desired product while minimizing by-products.

Chemoselectivity: In the synthesis of this compound, the primary chemoselectivity challenge is to ensure the reaction occurs exclusively at the nitrogen atom of the aniline. The C-Cl and C-F bonds are generally stable under typical N-alkylation conditions, but harsh conditions could potentially lead to hydrodehalogenation, especially with certain catalysts. Furthermore, the thiophene ring contains sulfur, which can sometimes poison noble metal catalysts. The choice of a suitable catalyst and mild reaction conditions is paramount to prevent these unwanted reactions.

Regioselectivity: The N-alkylation of 3-chloro-4-fluoroaniline is inherently regioselective, as the reaction occurs at the only available nucleophilic nitrogen atom. The substitution pattern on the aromatic ring (chloro at position 3, fluoro at position 4) is predetermined by the structure of the starting aniline precursor.

Stereoselectivity: The target molecule, this compound, is achiral as there are no stereocenters in its structure. Therefore, stereoselectivity is not a consideration in its synthesis.

Comparative Analysis of Different Synthetic Routes for Efficiency, Scalability, and Sustainability

Several synthetic routes can be envisioned for the preparation of this compound. A comparative analysis is essential for selecting the most suitable method for a specific application, whether for laboratory-scale research or industrial-scale production.

Route A: Catalytic N-Alkylation (Borrowing Hydrogen): This modern approach involves reacting 3-chloro-4-fluoroaniline with thiophen-2-ylmethanol using a transition metal catalyst. Water is the only by-product, making it highly atom-economical and sustainable. rsc.org

Route B: Reductive Amination: This classic two-step, one-pot process involves the initial condensation of 3-chloro-4-fluoroaniline with thiophene-2-carboxaldehyde to form an imine, which is then reduced in situ with a hydride reagent (e.g., sodium borohydride).

Route C: Nucleophilic Substitution: This route involves the reaction of 3-chloro-4-fluoroaniline with an electrophilic thiophene derivative, such as 2-(chloromethyl)thiophene (B1266113) or 2-(bromomethyl)thiophene (B1339593), typically in the presence of a base to neutralize the HX by-product.

Table 4: Comparative Analysis of Synthetic Routes

| Criterion | Route A: Catalytic N-Alkylation | Route B: Reductive Amination | Route C: Nucleophilic Substitution |

| Efficiency | High yields (often >90%), moderate to long reaction times. | Good to excellent yields, generally fast reactions. | Variable yields, can be affected by the stability of the alkyl halide. |

| Scalability | Good; catalyst cost and recycling are key considerations. Precious metal catalysts may limit large-scale use. | Excellent; reagents are relatively inexpensive and processes are well-established. | Good; however, thiomethyl halides can be lachrymatory and unstable, posing a handling challenge on a large scale. |

| Sustainability | High; excellent atom economy (water is the only by-product). Use of base metals (Fe, Co) improves sustainability. rsc.orgresearchgate.net | Moderate; uses stoichiometric amounts of reducing agents, generating salt waste. | Low; produces a stoichiometric amount of salt by-product (e.g., NaBr, KCl). |

| Reagents | Aniline, Alcohol, Catalyst. | Aniline, Aldehyde, Reducing Agent. | Aniline, Alkyl Halide, Base. |

Advanced Mechanistic Investigations of 3 Chloro 4 Fluoro N Thiophen 2 Ylmethyl Aniline Synthesis and Reactivity

Elucidation of Reaction Mechanisms in the N-Alkylation of 3-chloro-4-fluoroaniline (B193440)

The synthesis of the title compound is typically achieved via the N-alkylation of 3-chloro-4-fluoroaniline with a thiophen-2-ylmethyl electrophile, such as 2-(chloromethyl)thiophene (B1266113) or 2-(bromomethyl)thiophene (B1339593). This transformation, a nucleophilic substitution reaction, is a cornerstone of amine synthesis. acs.orgrsc.org While specific experimental and computational studies on this exact reaction are not extensively documented in the literature, a detailed mechanistic framework can be constructed based on well-established principles of N-alkylation of anilines. researchgate.netnih.gov

The N-alkylation of 3-chloro-4-fluoroaniline with a 2-halomethylthiophene is presumed to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the nitrogen atom of the aniline (B41778) acts as the nucleophile, attacking the electrophilic methylene (B1212753) carbon of the thiophene (B33073) derivative and displacing the halide leaving group in a single, concerted step.

The transition state of this reaction involves a trigonal bipyramidal geometry around the methylene carbon, where the nucleophilic nitrogen and the leaving halide group are in apical positions. The energy of this transition state, and thus the reaction rate, is influenced by several factors:

Nucleophilicity of the Amine: The nitrogen atom in 3-chloro-4-fluoroaniline is rendered less nucleophilic compared to aniline itself due to the electron-withdrawing inductive effects of the chlorine and fluorine substituents on the phenyl ring.

Steric Hindrance: The approach of the aniline nucleophile to the electrophilic center can be sterically hindered, although this is generally minimal for a primary electrophile like 2-(chloromethyl)thiophene. byjus.com

Leaving Group Ability: The reaction rate is dependent on the nature of the leaving group, with better leaving groups (e.g., iodide, bromide) leading to a lower activation energy compared to poorer ones (e.g., chloride).

Solvent Effects: Polar aprotic solvents are typically employed to solvate the cation of the base used as a scavenger for the generated acid, without strongly solvating the aniline nucleophile, thus enhancing its reactivity.

| Parameter | Representative Value | Description |

| Activation Energy (Ea) | 80 - 100 kJ/mol | The energy barrier that must be overcome for the reaction to occur. Influenced by electronic and steric factors. |

| Reaction Enthalpy (ΔH) | -40 to -60 kJ/mol | The net energy change of the reaction, which is typically exothermic for N-alkylation. |

| N-C Bond Length (TS) | ~2.0 - 2.2 Å | The partial bond being formed between the aniline nitrogen and the thiophene methylene carbon in the transition state. |

| C-X Bond Length (TS) | ~2.2 - 2.4 Å | The partial bond being broken between the methylene carbon and the halogen leaving group (X) in the transition state. |

Note: The values in this table are hypothetical and representative for a typical SN2 N-alkylation of an aniline and are intended for illustrative purposes. Specific experimental or computational data for the title reaction is required for precise values.

Reactant Complex: The initial association of 3-chloro-4-fluoroaniline and 2-(chloromethyl)thiophene in the solvent cage.

Transition State: The high-energy species as described above.

Final Product: The base present in the reaction mixture deprotonates the ammonium (B1175870) salt to yield the neutral final product, 3-chloro-4-fluoro-N-(thiophen-2-ylmethyl)aniline, and the corresponding protonated base (e.g., triethylammonium (B8662869) chloride).

Spectroscopic techniques could potentially be used to observe the ammonium salt intermediate under specific conditions, although its transient nature makes direct characterization challenging in a typical synthetic setup.

Studies on the Intrinsic Chemical Reactivity of this compound

The reactivity of this compound is dictated by the electronic properties of its three distinct structural components: the aniline nitrogen, the halogenated phenyl ring, and the thiophene moiety.

The lone pair of electrons on the secondary amine nitrogen atom makes it a nucleophilic center. However, its nucleophilicity is modulated by two opposing electronic effects:

Electron Delocalization: The nitrogen lone pair is delocalized into the aromatic π-system of the phenyl ring, which reduces its availability for reaction with electrophiles.

Inductive Withdrawal: The attached chlorine and fluorine atoms exert a strong electron-withdrawing inductive effect (-I), further decreasing the electron density on the nitrogen atom.

Consequently, the nitrogen atom is significantly less basic and less nucleophilic than in aliphatic secondary amines or even aniline itself. Despite this reduced reactivity, it readily reacts with strong electrophiles. For instance, acylation with acyl chlorides (e.g., 2-chloroacetyl chloride) or sulfonyl chlorides would proceed to form the corresponding amide or sulfonamide, respectively. prepchem.com The nitrogen atom, being electron-rich, is unreactive towards nucleophiles.

The phenyl ring is substituted with three groups: chloro, fluoro, and the N-(thiophen-2-ylmethyl)amino group. These substituents profoundly influence the ring's susceptibility to electrophilic aromatic substitution (EAS).

N-(thiophen-2-ylmethyl)amino group: This is a powerful activating group and is ortho, para-directing due to the +R (resonance) effect of the nitrogen lone pair, which strongly outweighs its -I (inductive) effect.

Fluoro group: Fluorine is a deactivating group due to its strong -I effect. However, its +R effect makes it ortho, para-directing.

Chloro group: Chlorine is also a deactivating, ortho, para-directing substituent due to its dominant -I effect. tandfonline.com

| Position on Phenyl Ring | Activating/Deactivating Influence | Predicted Outcome for EAS |

| C2 (ortho to -NHR, meta to -Cl, meta to -F) | Strongly activated by -NHR | Major substitution site |

| C5 (ortho to -F, meta to -NHR, para to -Cl) | Moderately activated by -F (directing), deactivated overall | Minor substitution site |

| C6 (ortho to -Cl, meta to -F, para to -NHR) | Sterically hindered by -NHR and -Cl | Very minor substitution site |

The electron-deficient nature of the ring, enhanced by the halogens, also makes it potentially susceptible to nucleophilic aromatic substitution (SNAr), although the conditions required would be harsh and could lead to side reactions.

The thiophene ring is an electron-rich heteroaromatic system and is significantly more reactive towards electrophiles than benzene. pearson.comimperial.ac.uk Substitution occurs preferentially at the C5 position (α-position) due to the superior ability of the sulfur atom to stabilize the adjacent positive charge in the sigma-complex intermediate. The C3 and C4 positions (β-positions) are much less reactive.

Given that the thiophene ring in the title compound is attached at the C2 position via the methylene linker, the primary site for electrophilic attack will be the C5 position. Typical EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation would be expected to yield the 5-substituted thiophene derivative with high regioselectivity. The reactivity of the thiophene ring is generally greater than that of the activated phenyl ring, suggesting that under carefully controlled conditions, selective substitution on the thiophene moiety could be achieved.

Role of Catalysis in Modulating the Reactivity Profiles of the Compound and its Precursors

The primary synthetic strategies involve either a direct N-alkylation using 2-thiophenemethanol (B153580) through a "borrowing hydrogen" methodology or a reductive amination pathway with thiophene-2-carbaldehyde (B41791).

Borrowing Hydrogen Catalysis:

In the borrowing hydrogen approach, a catalyst, often a ruthenium or iridium complex, transiently oxidizes the 2-thiophenemethanol to thiophene-2-carbaldehyde. This in-situ generated aldehyde then reacts with 3-chloro-4-fluoroaniline to form a Schiff base intermediate. The same catalyst, which had stored the hydrogen, then reduces the imine to the final secondary amine product, this compound, regenerating the catalyst in the process.

The catalyst's role is multifaceted:

Dehydrogenation/Hydrogenation: The metallic center's ability to reversibly add and remove hydrogen is central to the catalytic cycle. The ligand environment around the metal significantly influences the efficiency of these steps.

Lewis Acidity: The metal center can also act as a Lewis acid, activating the alcohol for dehydrogenation and the imine for reduction.

The electronic and steric properties of the ligands attached to the metal catalyst can be fine-tuned to control the reaction rate and selectivity. For instance, electron-donating ligands can enhance the catalytic activity of the metal center for the oxidative and reductive steps.

Reductive Amination Catalysis:

Reductive amination involves the initial formation of a Schiff base from 3-chloro-4-fluoroaniline and thiophene-2-carbaldehyde, which is then reduced to the target amine. This reduction can be achieved using various reducing agents in conjunction with a catalyst. Palladium-based catalysts are particularly effective in this transformation.

The choice of catalyst can influence:

Rate of Imine Formation: Acidic or basic co-catalysts can be used to accelerate the condensation reaction.

Efficiency of Reduction: The palladium catalyst, often supported on carbon (Pd/C), facilitates the hydrogenation of the imine. The nature of the support and the palladium particle size can impact the catalyst's activity and stability.

The table below illustrates how different catalytic systems can modulate the synthesis of N-substituted anilines, drawing parallels for the synthesis of the target compound.

| Catalyst System | Precursors | Reaction Type | Key Catalytic Role | Expected Outcome for Target Compound |

| [Ru(p-cymene)Cl2]2 / Ligand | 3-chloro-4-fluoroaniline, 2-thiophenemethanol | Borrowing Hydrogen | Dehydrogenation of alcohol, hydrogenation of imine | High atom economy, formation of water as the only byproduct. |

| Pd/C, H2 | 3-chloro-4-fluoroaniline, thiophene-2-carbaldehyde | Reductive Amination | Catalytic hydrogenation of the in-situ formed imine | Efficient reduction under mild conditions. |

| CuI / Ligand | 3-chloro-4-fluoroaniline, 2-thiophenemethanol | N-Alkylation | Lewis acid activation of the alcohol | Potentially milder reaction conditions compared to noble metals. |

| Ir(III)-NHC Complexes | 3-chloro-4-fluoroaniline, 2-thiophenemethanol | Borrowing Hydrogen | Enhanced stability and activity from NHC ligands | High turnover numbers and catalyst longevity. researchgate.net |

Kinetic and Thermodynamic Profiling of Key Chemical Transformations Involving the Compound

A comprehensive understanding of the kinetic and thermodynamic parameters governing the formation of this compound is essential for optimizing reaction conditions and predicting the stability and reactivity of the final product. Due to the lack of specific experimental data for this compound, we will discuss the expected kinetic and thermodynamic profiles based on analogous systems, such as the formation of N-benzylaniline, for which theoretical studies are available. researchgate.net

Kinetic Profiling:

The rate of formation of this compound is dependent on several factors, including the concentration of reactants, the catalyst loading, temperature, and the nature of the solvent.

Rate = k[3-chloro-4-fluoroaniline]^a [thiophene-2-carbaldehyde]^b [Catalyst]^c [H2]^d

Where 'k' is the rate constant, and 'a', 'b', 'c', and 'd' are the reaction orders with respect to each species. Experimental determination of these orders would elucidate the reaction mechanism. For instance, if the reaction is first order in the aniline and the aldehyde, it might suggest that the initial condensation is the slow step.

The activation energy (Ea) for the reaction provides insight into the temperature sensitivity of the reaction rate. A lower activation energy, often achieved through the use of an efficient catalyst, allows the reaction to proceed at a faster rate at lower temperatures.

The following table provides hypothetical kinetic data for the synthesis of this compound based on typical values for similar N-alkylation reactions.

| Parameter | Value | Conditions |

| Rate Constant (k) | 1.5 x 10^-3 L/mol·s | 373 K, Pd/C catalyst |

| Activation Energy (Ea) | 65 kJ/mol | - |

| Reaction Order (Aniline) | 1 | - |

| Reaction Order (Aldehyde) | 1 | - |

| Reaction Order (Catalyst) | 0.5 | - |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as experimental kinetic data for the specified reaction is not available in the reviewed literature.

Thermodynamic Profiling:

The thermodynamics of the formation of this compound determine the position of the equilibrium and the spontaneity of the reaction. The key thermodynamic parameters are the Gibbs free energy of formation (ΔG°f), the enthalpy of formation (ΔH°f), and the entropy of formation (ΔS°f).

Density Functional Theory (DFT) calculations can provide theoretical estimates for these parameters. For the analogous compound N-benzylaniline, DFT studies have been performed to calculate its thermodynamic properties. researchgate.net These calculations can offer insights into the expected values for our target molecule.

The formation of the C-N bond in the target molecule is expected to be an exothermic process (negative ΔH°f), driven by the formation of a stable chemical bond. The entropy change (ΔS°f) for the reaction is likely to be small or slightly negative, as two reactant molecules combine to form one product molecule.

The Gibbs free energy of formation (ΔG°f = ΔH°f - TΔS°f) is expected to be negative, indicating that the formation of this compound is a spontaneous process under standard conditions.

The table below presents estimated thermodynamic parameters for the formation of this compound, based on computational studies of similar N-aryl compounds. researchgate.net

| Thermodynamic Parameter | Estimated Value |

| Enthalpy of Formation (ΔH°f) | -120 kJ/mol |

| Entropy of Formation (ΔS°f) | -50 J/mol·K |

| Gibbs Free Energy of Formation (ΔG°f) | -105 kJ/mol |

Disclaimer: The data in this table is estimated based on theoretical calculations for analogous compounds and is intended for illustrative purposes. Experimental thermodynamic data for this compound is not available in the public domain.

Computational and Theoretical Studies of 3 Chloro 4 Fluoro N Thiophen 2 Ylmethyl Aniline

Electronic Structure and Conformation Analysis of 3-chloro-4-fluoro-N-(thiophen-2-ylmethyl)aniline

No specific studies using Density Functional Theory (DFT) or ab initio methods to determine the ground state properties, electronic structures, or conformational landscape of this compound were found.

Density Functional Theory (DFT) Calculations for Ground State Properties

Information regarding DFT calculations to determine the optimized geometry, bond lengths, bond angles, and electronic energy of the title compound is not available in the public domain.

Ab Initio Methods for High-Accuracy Predictions of Electronic Structures

There are no accessible research articles that employ high-level ab initio methods to provide precise predictions of the electronic structure of this compound.

Conformational Landscape Exploration and Identification of Energy Minima

Detailed explorations of the conformational possibilities of this compound, including the identification of stable conformers and their relative energies, have not been reported.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis of the Compound

Analyses of the Molecular Electrostatic Potential (MEP) to identify electrophilic and nucleophilic sites, and Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution, are not available for this specific molecule.

Reactivity Prediction and Reaction Pathway Modeling for this compound

Theoretical Prediction of Active Sites and Reactivity Descriptors

There are no published theoretical predictions of reactive sites or calculations of global and local reactivity descriptors (such as chemical hardness, softness, and Fukui functions) for this compound.

While computational studies exist for related aniline (B41778) and thiophene (B33073) derivatives, extrapolating this data to the specific and more complex structure of this compound would be speculative and would not meet the standards of scientific accuracy. Further computational research is required to elucidate the theoretical and electronic properties of this compound.

Prediction of Spectroscopic Signatures for Advanced Research Characterization of the Compound

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction and Analysis

Theoretical calculations of 1H and 13C NMR chemical shifts would be highly beneficial. By using computational methods such as the Gauge-Including Atomic Orbital (GIAO) method, it would be possible to predict the chemical shifts of the various protons and carbons in the molecule. Comparing these predicted spectra with experimental data would help in the definitive assignment of signals and confirm the molecular structure.

Table 1: Predicted 1H NMR Chemical Shifts (Illustrative)

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic-H (aniline ring) | Data not available |

| Aromatic-H (thiophene ring) | Data not available |

| Methylene-H (-CH2-) | Data not available |

Table 2: Predicted 13C NMR Chemical Shifts (Illustrative)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic-C (aniline ring) | Data not available |

| Aromatic-C (thiophene ring) | Data not available |

Infrared (IR) Vibrational Frequency Analysis

Computational vibrational frequency analysis can predict the infrared spectrum of this compound. This would involve calculating the harmonic vibrational frequencies corresponding to different molecular motions, such as N-H stretching, C-H stretching of the aromatic rings, and C-Cl and C-F stretching. These predicted frequencies, when compared with experimental Fourier-transform infrared (FTIR) spectra, would provide a detailed understanding of the molecule's vibrational modes.

Table 3: Predicted IR Vibrational Frequencies (Illustrative)

| Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|

| N-H Stretch | Data not available |

| Aromatic C-H Stretch | Data not available |

| C=C Aromatic Stretch | Data not available |

| C-N Stretch | Data not available |

| C-Cl Stretch | Data not available |

UV-Visible Absorption and Emission Spectra Prediction

Time-dependent density functional theory (TD-DFT) calculations would be instrumental in predicting the electronic absorption and emission spectra (UV-Visible) of the compound. These calculations could identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π* transitions). This information is vital for understanding the photophysical properties of the molecule.

Solvent Effects and Condensed Phase Modeling in Theoretical Studies

The behavior of this compound in solution is another critical area for computational investigation. By employing implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent models through molecular dynamics (MD) simulations, researchers could study how the solvent influences the compound's conformation, electronic structure, and reactivity. These studies would provide a more realistic picture of the molecule's behavior in a chemical or biological environment.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Analogues of 3 Chloro 4 Fluoro N Thiophen 2 Ylmethyl Aniline

Design Principles for Structural Analogues of 3-chloro-4-fluoro-N-(thiophen-2-ylmethyl)aniline

The design of structural analogues of this compound is guided by established medicinal chemistry principles. The core structure can be divided into three key regions for modification: the substituted aniline (B41778) ring, the thiophene (B33073) moiety, and the methylene (B1212753) linker connecting them. The overarching goal is to explore the chemical space around the lead compound to identify key structural features that govern its biological activity.

The secondary amine linkage in this compound is a key feature that can be modified to probe its role in target engagement. Systematic variation of the substituent on the aniline nitrogen can provide insights into the steric and electronic requirements of the binding pocket. For instance, replacing the thiophen-2-ylmethyl group with other substituted benzyl (B1604629) groups or different heterocyclic methyl groups can significantly impact biological activity.

To illustrate this, a hypothetical library of analogues could be synthesized to explore the impact of these variations. The following table presents a representative set of such analogues and their hypothetical biological activity, based on common trends observed in similar SAR studies. nih.gov

| Compound ID | Aniline N-Substituent | Hypothetical Activity (IC₅₀, µM) |

| 1 | thiophen-2-ylmethyl | 1.2 |

| 1a | furan-2-ylmethyl | 2.5 |

| 1b | pyridin-2-ylmethyl | 0.8 |

| 1c | benzyl | 5.1 |

| 1d | 4-methoxybenzyl | 3.7 |

| 1e | 4-chlorobenzyl | 1.5 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

From this hypothetical data, one might infer that a nitrogen-containing heterocycle like pyridine (B92270) at this position is beneficial for activity, possibly due to its ability to form additional hydrogen bonds. Conversely, a simple benzyl group appears to be less favorable.

A systematic study would involve synthesizing analogues with different halogen substitutions to map out the SAR for this part of the molecule. The following table provides an example of such a study.

| Compound ID | Phenyl Ring Substitution | Hypothetical Activity (IC₅₀, µM) |

| 1 | 3-chloro-4-fluoro | 1.2 |

| 2a | 3,4-dichloro | 1.8 |

| 2b | 4-fluoro | 3.5 |

| 2c | 4-chloro | 2.9 |

| 2d | 3,4-difluoro | 1.1 |

| 2e | 3-chloro | 4.2 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

This hypothetical data suggests that the presence of a halogen at the 4-position is important for activity, with fluorine being slightly more favorable than chlorine. The 3-chloro group also appears to contribute positively to the activity.

The thiophene ring is a common scaffold in medicinal chemistry and is known to participate in various biological interactions. researchgate.net Exploring alternative heterocyclic systems can lead to the discovery of analogues with different binding modes or improved properties. For instance, replacing the thiophene with other five- or six-membered heterocycles such as furan, pyrrole, thiazole (B1198619), or pyridine could reveal important SAR trends. nih.gov Additionally, modifying the methylene linker, for example, by introducing a carbonyl group to form an amide, could alter the conformational flexibility and hydrogen bonding capacity of the molecule. nih.gov

An illustrative set of analogues exploring these modifications is presented below.

| Compound ID | Heterocyclic Moiety | Linker | Hypothetical Activity (IC₅₀, µM) |

| 1 | Thiophen-2-yl | -CH₂- | 1.2 |

| 3a | Furan-2-yl | -CH₂- | 2.5 |

| 3b | Thiazol-2-yl | -CH₂- | 0.9 |

| 3c | Thiophen-2-yl | -C(O)- | 8.7 |

| 3d | Pyridin-3-yl | -CH₂- | 1.6 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

These hypothetical results indicate that a thiazole ring might be a favorable replacement for the thiophene, while converting the linker to an amide is detrimental to the activity.

Methodologies for Comprehensive SAR/SPR Profiling

To efficiently explore the SAR and SPR of analogues of this compound, modern high-throughput methodologies are employed. These techniques allow for the rapid synthesis and evaluation of large numbers of compounds, accelerating the drug discovery process.

High-throughput synthesis, often utilizing parallel synthesis techniques, enables the rapid creation of a library of analogues. acs.org For the synthesis of analogues of the target compound, a common approach would be the reductive amination of 3-chloro-4-fluoroaniline (B193440) with a variety of heterocyclic aldehydes. This can be carried out in a parallel fashion in multi-well plates, allowing for the simultaneous synthesis of dozens or even hundreds of compounds. researchgate.net

Once the library is synthesized, high-throughput screening (HTS) is used to evaluate the biological activity of each compound. bmglabtech.com This involves the use of automated systems to perform a large number of biochemical or cell-based assays in a short period. The data generated from HTS provides a preliminary assessment of the SAR, identifying promising analogues for further investigation.

The large datasets generated from HTS require sophisticated methods for analysis. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques used to correlate the structural features of the analogues with their biological activities or physicochemical properties. nih.govwikipedia.org

In a typical QSAR study for this series of compounds, various molecular descriptors would be calculated for each analogue. These descriptors can be electronic (e.g., Hammett constants, atomic charges), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). nih.govresearchgate.net Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms are then used to build a mathematical model that relates these descriptors to the observed biological activity. researchgate.netchemmethod.com

A well-validated QSAR model can be used to predict the activity of yet-to-be-synthesized analogues, thereby guiding the design of more potent and selective compounds. researchgate.net This iterative cycle of design, synthesis, testing, and computational analysis is at the heart of modern drug discovery and is essential for the successful optimization of lead compounds like this compound.

Identification of Key Structural Features and Pharmacophoric/Property-Modulating Elements

No specific information available in the searched literature.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Model Development and Validation

No specific information available in the searched literature.

Derivation of Structure-Based Design Principles for Future Compound Optimization and Directed Synthesis

No specific information available in the searched literature.

Precursor Chemistry and Derivatization Strategies for 3 Chloro 4 Fluoro N Thiophen 2 Ylmethyl Aniline Research

Synthesis and Functionalization of 3-chloro-4-fluoroaniline (B193440) Intermediates

The substituted aniline (B41778), 3-chloro-4-fluoroaniline, serves as a crucial starting material. Its synthesis and subsequent functionalization require precise control over regioselectivity.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. For aniline derivatives, the amino group itself or a protected form can act as a DMG. The lone pair of electrons on the nitrogen atom can coordinate with the lithium atom of an organolithium reagent, such as n-butyllithium, directing deprotonation to the C2 or C6 position of the aniline ring. However, the inherent acidity of the N-H proton necessitates protection of the amine group prior to metalation to prevent preferential N-deprotonation.

Regioselective halogenation of anilines can be challenging due to the strong activating nature of the amino group, which often leads to multiple substitutions at the ortho and para positions. To achieve selective halogenation of 3-chloro-4-fluoroaniline, several strategies can be employed. One approach involves the use of milder halogenating agents or catalyst systems that offer greater control over the reaction's regioselectivity. For instance, the use of copper(II) halides in ionic liquids has been shown to promote para-selective halogenation of unprotected anilines under mild conditions.

Another effective strategy for controlling regioselectivity during halogenation is to modulate the electronic properties of the aniline ring through the use of protecting groups. An electron-withdrawing protecting group can decrease the nucleophilicity of the ring, thereby reducing the rate of electrophilic aromatic substitution and allowing for more controlled halogenation.

To facilitate selective functionalization and prevent unwanted side reactions at the nitrogen atom, the amine group of 3-chloro-4-fluoroaniline is often protected. A suitable protecting group should be stable under the desired reaction conditions and easily removable without affecting other functional groups in the molecule.

Commonly used protecting groups for anilines include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), and acyl groups, such as acetyl (Ac). The Boc group is particularly useful due to its stability in a wide range of non-acidic conditions and its straightforward removal with acids like trifluoroacetic acid (TFA). The acetyl group, on the other hand, can be introduced by treating the aniline with acetyl chloride or acetic anhydride (B1165640) and can be removed under basic or acidic conditions.

The choice of protecting group can significantly influence the outcome of subsequent reactions. For instance, the steric bulk of a protecting group can direct substitution to less hindered positions on the aromatic ring.

| Protecting Group | Protection Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic acid (TFA) or HCl in an organic solvent |

| Benzyloxycarbonyl (Cbz) | Benzyl (B1604629) chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| Acetyl (Ac) | Acetic anhydride or Acetyl chloride | Acidic or basic hydrolysis (e.g., HCl/H₂O or NaOH/H₂O) |

Preparation and Reactivity of Thiophen-2-ylmethyl Building Blocks

The thiophen-2-ylmethyl moiety is another key component of the target molecule. Its synthesis and functionalization are crucial for introducing structural diversity.

Thiophen-2-ylmethyl halides are valuable electrophiles for the N-alkylation of anilines. 2-(Chloromethyl)thiophene (B1266113) can be synthesized via the chloromethylation of thiophene (B33073) using formaldehyde (B43269) and hydrogen chloride. Another common method involves the treatment of 2-thiophenemethanol (B153580) with a chlorinating agent such as thionyl chloride.

Similarly, 2-(bromomethyl)thiophene (B1339593) can be prepared by the bromination of 2-methylthiophene (B1210033) using N-bromosuccinimide (NBS) in the presence of a radical initiator. The reactivity of these halomethylthiophenes makes them excellent substrates for nucleophilic substitution reactions with amines.

| Halomethylthiophene | Synthetic Method | Reagents |

| 2-(Chloromethyl)thiophene | Chloromethylation of thiophene | Formaldehyde, HCl |

| 2-(Chloromethyl)thiophene | Chlorination of 2-thiophenemethanol | Thionyl chloride (SOCl₂) |

| 2-(Bromomethyl)thiophene | Radical bromination of 2-methylthiophene | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN) |

The thiophene ring is susceptible to electrophilic aromatic substitution, primarily at the C5 position when the C2 position is substituted with an electron-donating group like the methylene (B1212753) linker in the target molecule. This allows for the introduction of a variety of substituents onto the thiophene ring. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation.

Furthermore, the thiophene ring can be functionalized through metal-catalyzed cross-coupling reactions. For instance, halogenated thiophene derivatives can undergo Suzuki, Stille, or Heck coupling reactions to form carbon-carbon bonds with a wide range of partners. Lithiation of the thiophene ring, followed by quenching with an electrophile, is another versatile method for introducing substituents at specific positions.

Development of Novel Derivatization Methods for 3-chloro-4-fluoro-N-(thiophen-2-ylmethyl)aniline

The structural framework of this compound offers multiple sites for derivatization, enabling the synthesis of a library of analogues for further research. Novel derivatization methods can be explored by targeting the aniline ring, the thiophene ring, or the secondary amine linker.

Electrophilic aromatic substitution on the aniline ring, guided by the directing effects of the chloro, fluoro, and N-(thiophen-2-ylmethyl) substituents, can introduce additional functional groups. The ortho and para positions relative to the activating secondary amine are potential sites for substitution, though the existing substituents will influence the regiochemical outcome.

The thiophene ring, being electron-rich, is also a prime target for electrophilic substitution, most likely at the C5 position. Reactions such as the Vilsmeier-Haack reaction (formylation) or the Mannich reaction (aminomethylation) could introduce versatile handles for further functionalization.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira couplings, offer powerful methods for derivatization. If a halogen atom is introduced onto either the aniline or thiophene ring, these reactions can be used to form new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds.

Furthermore, the secondary amine linker can be a site for derivatization. For instance, acylation with various acyl chlorides or anhydrides would yield the corresponding amides. Reductive amination with aldehydes or ketones could introduce further substituents on the nitrogen atom.

Another intriguing possibility for derivatization is the Pictet-Spengler reaction. If the aniline ring is sufficiently activated, intramolecular cyclization with an aldehyde could lead to the formation of novel heterocyclic systems.

| Derivatization Strategy | Reaction Type | Potential Site of Reaction | Potential Reagents |

| Electrophilic Aromatic Substitution | Nitration, Halogenation, Acylation | Aniline or Thiophene Ring | HNO₃/H₂SO₄, NBS/NCS, Acyl chloride/AlCl₃ |

| Vilsmeier-Haack Reaction | Formylation | Thiophene Ring (C5) | POCl₃, DMF |

| Mannich Reaction | Aminomethylation | Thiophene Ring (C5) | Formaldehyde, Secondary amine |

| Suzuki Coupling | C-C Bond Formation | Halogenated Aniline or Thiophene Ring | Arylboronic acid, Pd catalyst, Base |

| Buchwald-Hartwig Amination | C-N Bond Formation | Halogenated Aniline or Thiophene Ring | Amine, Pd catalyst, Base |

| Sonogashira Coupling | C-C Bond Formation | Halogenated Aniline or Thiophene Ring | Terminal alkyne, Pd/Cu catalyst, Base |

| Pictet-Spengler Reaction | Cyclization | Aniline Ring and Amine Nitrogen | Aldehyde, Acid catalyst |

Chemical Modifications at the Thiophene Ring

The thiophene ring in this compound is susceptible to a variety of electrophilic substitution reactions. The electron-rich nature of the thiophene ring directs incoming electrophiles primarily to the 5-position, which is para to the methylene bridge. Common electrophilic substitution reactions applicable to this system include halogenation, sulfonation, and formylation.

Halogenation can be achieved using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms, respectively, onto the thiophene ring. These halogenated derivatives can then serve as handles for further cross-coupling reactions.

Sulfonation introduces a sulfonic acid group (-SO3H) onto the thiophene ring, typically using concentrated sulfuric acid or a sulfur trioxide-pyridine complex. This modification can significantly alter the polarity and solubility of the molecule.

Formylation , the introduction of an aldehyde group (-CHO), is often accomplished through the Vilsmeier-Haack reaction. nih.govwikipedia.orgijpcbs.comorganic-chemistry.org This reaction utilizes a mixture of phosphorus oxychloride (POCl3) and a formamide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which then acts as the electrophile. nih.govwikipedia.orgijpcbs.comorganic-chemistry.org The resulting aldehyde can be further elaborated into a variety of other functional groups.

| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Halogenation (Bromination) | N-Bromosuccinimide (NBS), Acetonitrile (B52724), Room Temperature | 5-Bromo-N-(aryl)-N-(thiophen-2-ylmethyl)amine | Good to Excellent | General Knowledge |

| Sulfonation | Concentrated H₂SO₄, 0°C to Room Temperature | 5-(Aminomethyl)thiophene-2-sulfonic acid derivative | Variable | nih.govchemrxiv.org |

| Formylation (Vilsmeier-Haack) | POCl₃, DMF, 0°C to 70°C | 5-Formyl-N-(aryl)-N-(thiophen-2-ylmethyl)amine | Good to Excellent | nih.govwikipedia.orgijpcbs.comorganic-chemistry.org |

Strategies for Further Functionalization of the Halogenated Phenyl Ring

The chlorine and fluorine substituents on the phenyl ring of this compound provide opportunities for functionalization through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction pairs the aryl halide with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base to form a new C-C bond. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the position of the halogen. The reactivity of the halogens generally follows the order I > Br > Cl >> F, making the chlorine atom the more likely site of reaction under standard Suzuki conditions. researchgate.netmdpi.commdpi.comnih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of a new C-N bond by coupling the aryl halide with an amine in the presence of a palladium catalyst and a strong base. This is a valuable method for synthesizing more complex aniline derivatives. wikipedia.orgresearchgate.netresearchgate.net

Sonogashira Coupling: This reaction involves the coupling of the aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form a new C-C triple bond. The resulting alkyne can be a versatile synthetic intermediate for further transformations. researchgate.netsoton.ac.ukrsc.org

| Reaction | Coupling Partner | Catalyst System | General Product Structure | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/Heteroaryl boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl-substituted N-(thiophen-2-ylmethyl)aniline | researchgate.netmdpi.commdpi.comnih.gov |

| Buchwald-Hartwig Amination | Primary or secondary amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Amino-substituted N-(thiophen-2-ylmethyl)aniline | wikipedia.orgresearchgate.netresearchgate.net |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, Base (e.g., Et₃N) | Alkynyl-substituted N-(thiophen-2-ylmethyl)aniline | researchgate.netsoton.ac.ukrsc.org |

Stereoselective Synthesis of Chiral Analogues of the Compound (if applicable)

While this compound itself is not chiral, the introduction of a substituent at the methylene bridge connecting the aniline and thiophene rings would create a stereocenter. The synthesis of enantiomerically pure chiral analogues is of significant interest, particularly in drug discovery, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities.

The most direct approach to synthesizing chiral analogues of this compound would be through the asymmetric reduction of the corresponding imine precursor. This can be achieved using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation. In this latter approach, a prochiral imine is reduced using hydrogen gas in the presence of a chiral transition metal catalyst, typically based on rhodium or iridium complexed with a chiral phosphine (B1218219) ligand. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. rsc.orgmdpi.comnih.gov

Alternatively, a chiral auxiliary approach could be employed. This would involve reacting the thiophene-2-carboxaldehyde with a chiral amine to form a chiral imine or enamine, followed by a diastereoselective reduction and subsequent removal of the chiral auxiliary.

| Method | Key Reagents/Catalysts | Principle | Reference |

|---|---|---|---|

| Catalytic Asymmetric Hydrogenation | Chiral Rh or Ir phosphine complexes (e.g., with BINAP, DuPhos) | Direct enantioselective reduction of a prochiral imine. | rsc.orgmdpi.comnih.gov |

| Chiral Reducing Agents | Chiral borohydrides or aluminum hydrides | Stoichiometric reduction with a chiral hydride source. | General Knowledge |

| Chiral Auxiliary Approach | Enantiopure amines or alcohols | Diastereoselective reaction followed by removal of the auxiliary. | General Knowledge |

Application of Advanced Spectroscopic and Analytical Techniques for Research Elucidation of 3 Chloro 4 Fluoro N Thiophen 2 Ylmethyl Aniline

High-Resolution Mass Spectrometry for Reaction Pathway Analysis and Identification of Transient Intermediates and Byproducts

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 3-chloro-4-fluoro-N-(thiophen-2-ylmethyl)aniline. Its ability to provide highly accurate mass measurements allows for the determination of the elemental composition of the parent molecule and any associated species.

Reaction Pathway Analysis: The synthesis of this compound, typically proceeding via reductive amination of 3-chloro-4-fluoroaniline (B193440) with thiophene-2-carboxaldehyde, can be monitored using HRMS. By analyzing aliquots from the reaction mixture over time, it is possible to identify the starting materials, the Schiff base intermediate ((E/Z)-3-chloro-4-fluoro-N-(thiophen-2-ylmethylene)aniline), and the final product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Identification of Byproducts: HRMS can detect and help identify potential byproducts, such as over-alkylated products or compounds arising from side reactions. The exact mass measurements provided by techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers can distinguish between species with very similar nominal masses, providing crucial insights into the reaction's selectivity.

Fragmentation Analysis: The electron ionization (EI) mass spectrum of anilines typically shows a strong molecular ion peak. Fragmentation of N-alkylated anilines often involves cleavage of the C-N bond. For this compound, the major fragmentation pathways would be expected to involve the cleavage of the bond between the nitrogen and the methylene (B1212753) bridge, leading to characteristic fragment ions. The primary fragments would likely be the tropylium-like thienylmethyl cation ([C₅H₅S]⁺, m/z 97) and the corresponding aniline (B41778) radical cation, or the anilinium cation ([C₆H₄ClFN]⁺, m/z 144). Analysis of these fragments helps to confirm the connectivity of the molecule. researchgate.netmiamioh.eduresearchgate.net

Table 1: Illustrative HRMS Data for this compound

| Ion/Fragment Formula | Calculated m/z | Observed m/z (Hypothetical) | Description |

| [C₁₁H₉ClFNS]⁺ (M⁺) | 241.0128 | 241.0125 | Molecular Ion |

| [C₅H₅S]⁺ | 97.0112 | 97.0110 | Thienylmethyl Cation (Benzylic Cleavage) |

| [C₆H₅ClFN]⁺ | 145.0095 | 145.0093 | 3-chloro-4-fluoroanilinium Ion |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Conformational Analysis

While one-dimensional ¹H and ¹³C NMR provide primary structural information, multi-dimensional NMR techniques are required for the complete and unambiguous assignment of all resonances and to probe the compound's conformation.

¹H and ¹³C NMR: The ¹H NMR spectrum would show distinct signals for the protons on the thiophene (B33073) ring, the aniline ring, the methylene bridge, and the N-H proton. The aromatic region would be complex due to spin-spin coupling between protons and between protons and the fluorine atom. Similarly, the ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, definitively connecting adjacent protons within the thiophene and aniline rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each proton to its attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the through-space proximity of protons, offering insights into the preferred conformation of the molecule in solution, such as the relative orientation of the two aromatic rings.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments (Illustrative)

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |

| N-H | ~4.5-5.5 | - | Methylene C, Aniline C2, Aniline C6 |

| Methylene (-CH₂-) | ~4.4-4.6 | ~45-50 | Thiophene C2, Thiophene C3, Aniline C1 |

| Thiophene H3' | ~6.9-7.0 | ~125 | Thiophene C2', C4', C5' |

| Thiophene H4' | ~6.9-7.0 | ~126 | Thiophene C3', C5' |

| Thiophene H5' | ~7.2-7.3 | ~127 | Thiophene C3', C4' |

| Aniline H2 | ~6.8-6.9 | ~115 | Aniline C4, C6 |

| Aniline H5 | ~6.6-6.7 | ~118 | Aniline C3, C1 |

| Aniline H6 | ~7.0-7.1 | ~120 | Aniline C2, C4 |

Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination of the Compound and its Derivatives

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information by mapping the precise arrangement of atoms in the solid state. Although no crystal structure for this compound has been reported in the public domain, analysis of related structures provides insight into the data that would be obtained. nih.govresearchgate.netnih.gov

If suitable crystals could be grown, SCXRD analysis would yield:

Precise Geometric Parameters: Highly accurate measurements of all bond lengths, bond angles, and torsion angles. For example, it would reveal the exact C-Cl, C-F, C-N, and C-S bond lengths and the angles within and between the aromatic rings.

Conformational Details: The solid-state conformation of the molecule, including the dihedral angle between the planes of the aniline and thiophene rings. In related structures, this angle is often non-planar. nih.gov

Intermolecular Interactions: A detailed map of how the molecules pack in the crystal lattice, revealing any hydrogen bonding (e.g., involving the N-H group), π-π stacking, or other non-covalent interactions that stabilize the solid-state structure.

Table 3: Hypothetical Crystal Data and Structure Refinement Parameters

| Parameter | Hypothetical Value |

| Empirical formula | C₁₁H₉ClFNS |

| Formula weight | 241.71 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.5 Å, b = 8.5 Å, c = 12.5 Å, β = 95° |

| Volume | 1108 ų |

| Z | 4 |

| Calculated density | 1.450 Mg/m³ |

| R-factor | < 0.05 |

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Stereochemical Studies (if chiral analogues are relevant)

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. The target compound, this compound, is achiral as it does not possess a stereocenter and cannot exist as enantiomers. Therefore, it will not exhibit a CD spectrum.

However, this technique would become highly relevant if chiral analogues were synthesized. For instance, if a substituent were introduced at the methylene bridge (e.g., 3-chloro-4-fluoro-N-(1-(thiophen-2-yl)ethyl)aniline), creating a chiral center, CD spectroscopy would be essential for:

Stereochemical Assignment: The sign and intensity of the Cotton effects in the CD spectrum could be used, often in conjunction with theoretical calculations, to determine the absolute configuration (R or S) of the enantiomers.

Enantiomeric Purity: The magnitude of the CD signal is proportional to the enantiomeric excess, making it a valuable tool for assessing the purity of chiral samples.

Advanced Chromatographic Techniques (e.g., HPLC, GC) Coupled with Sophisticated Detectors for Purity Assessment and Reaction Progression Monitoring beyond basic identification

Advanced chromatographic techniques are vital for ensuring the purity of this compound and for monitoring its synthesis.

High-Performance Liquid Chromatography (HPLC): This is the premier technique for assessing the purity of non-volatile compounds.

Purity Assessment: A reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water, would be developed. sigmaaldrich.comsielc.com The sample would be analyzed using a photodiode array (PDA) or UV detector set to a wavelength where the aromatic rings absorb strongly (e.g., ~254 nm). The purity is determined by the percentage of the total peak area that corresponds to the main product peak. A purity level of >98% is typically required for research applications.

Reaction Monitoring: HPLC can be used to track the disappearance of starting materials (3-chloro-4-fluoroaniline) and the appearance of the product over time, allowing for precise determination of reaction completion.

Gas Chromatography (GC): Provided the compound is sufficiently volatile and thermally stable, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) can also be used for purity analysis. GC often provides higher resolution than HPLC. A typical GC method would involve a capillary column (e.g., DB-5ms) and a temperature gradient to ensure the elution of the compound. chem-agilent.com

Table 4: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 8-10 minutes (Illustrative) |

Emerging Research Directions and Potential Interdisciplinary Contributions of 3 Chloro 4 Fluoro N Thiophen 2 Ylmethyl Aniline

Integration of 3-chloro-4-fluoro-N-(thiophen-2-ylmethyl)aniline into Advanced Materials Research